molecular formula C18H15N B184170 N-phenyl-1,2-dihydroacenaphthylen-5-amine CAS No. 102027-91-8

N-phenyl-1,2-dihydroacenaphthylen-5-amine

Cat. No.: B184170
CAS No.: 102027-91-8
M. Wt: 245.3 g/mol
InChI Key: XVVRBGXWPDPMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1,2-dihydroacenaphthylen-5-amine typically involves the reduction of acenaphthene derivatives. One common method is the reduction of 5-nitroacenaphthene using hydrogen gas in the presence of a palladium catalyst. The reaction conditions include:

    Temperature: 50-100°C

    Pressure: 1-5 atm

    Catalyst: Palladium on carbon (Pd/C)

Another method involves the reduction of 5-acenaphthenequinone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction conditions are:

    Temperature: Room temperature

    Solvent: Methanol or ethanol

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves:

    Reactants: 5-nitroacenaphthene, hydrogen gas

    Conditions: Elevated temperature and pressure in a hydrogenation reactor

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1,2-dihydroacenaphthylen-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acenaphthenequinone derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an alcohol solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Acenaphthenequinone derivatives

    Reduction: Fully saturated acenaphthene derivatives

    Substitution: N-substituted acenaphthylenamine derivatives

Scientific Research Applications

N-phenyl-1,2-dihydroacenaphthylen-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-phenyl-1,2-dihydroacenaphthylen-5-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acenaphthenamine
  • 5-Acenaphtheneamine
  • 5-Aminoacenaphthene

Uniqueness

N-phenyl-1,2-dihydroacenaphthylen-5-amine is unique due to its specific structural features, including the presence of both an amine group and a partially hydrogenated acenaphthene ring

Properties

CAS No.

102027-91-8

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

N-phenyl-1,2-dihydroacenaphthylen-5-amine

InChI

InChI=1S/C18H15N/c1-2-6-15(7-3-1)19-17-12-11-14-10-9-13-5-4-8-16(17)18(13)14/h1-8,11-12,19H,9-10H2

InChI Key

XVVRBGXWPDPMBY-UHFFFAOYSA-N

SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC4=CC=CC=C4

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.